molecular formula C21H16N2O3S B3306884 (4Z)-4-[(pyridin-3-yl)methylidene]-12-[(thiophen-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one CAS No. 929809-24-5

(4Z)-4-[(pyridin-3-yl)methylidene]-12-[(thiophen-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one

Cat. No.: B3306884
CAS No.: 929809-24-5
M. Wt: 376.4 g/mol
InChI Key: CQQPZZJNKWJXBH-OCKHKDLRSA-N
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Description

The compound “(4Z)-4-[(pyridin-3-yl)methylidene]-12-[(thiophen-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one” is a complex heterocyclic molecule featuring a tricyclic framework with fused pyridine, thiophene, and oxygen/nitrogen-containing rings. Key structural features include:

  • Pyridinylmethylidene group: A pyridine ring (electron-deficient aromatic system) conjugated via a methylidene linkage to the tricyclic core, contributing to π-π stacking interactions and electronic delocalization .
  • Tricyclic core: A 3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one system, combining lactone (5-one), ether (3,10-dioxa), and azacyclic (12-aza) moieties. This framework likely imparts rigidity and influences solubility and bioavailability .
  • Stereochemistry: The (4Z)-configuration at the methylidene double bond suggests geometric constraints affecting molecular packing and reactivity .

Properties

IUPAC Name

(2Z)-2-(pyridin-3-ylmethylidene)-8-(thiophen-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c24-20-16-5-6-18-17(12-23(13-25-18)11-15-4-2-8-27-15)21(16)26-19(20)9-14-3-1-7-22-10-14/h1-10H,11-13H2/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQPZZJNKWJXBH-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(pyridin-3-yl)methylidene]-12-[(thiophen-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiophene intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(pyridin-3-yl)methylidene]-12-[(thiophen-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and time are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(4Z)-4-[(pyridin-3-yl)methylidene]-12-[(thiophen-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4Z)-4-[(pyridin-3-yl)methylidene]-12-[(thiophen-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Key Features Synthesis Method Notable Properties
Target Compound (4Z-form) Pyridine-thiophene tricyclic system with Z-configuration Likely via Knoevenagel condensation (analogous to ) High rigidity, moderate solubility in polar aprotic solvents
(Z)-5-Hetarylmethylidene-2-thioxothiazolidin-4-ones (e.g., 3a–d) Thiazolidinone core with hetaryl substituents Piperidine-catalyzed condensation of aldehydes and rhodanine in ethanol Antimicrobial activity, planar geometry
Pyrazolo[1,5-a]pyrimidines (e.g., ) Pyrazole-pyrimidine fused system with benzofuran Cyclocondensation of 5-benzofuran-2-yl-3-hydroxypropenone with heterocyclic amines Fluorescence properties, enzyme inhibition potential
1,3-Butadienes with triazolopyridine (e.g., 1a–b, 8–10) Extended conjugation with 1E,3E stereochemistry (except 5Z,3Z in compound 5) Diazonium coupling and ring-opening reactions Solvent-dependent stereoisomerism, photochemical reactivity
PEGDA-based hydrogels () Polyethylene glycol diacrylate crosslinked networks Stereolithographic 3D printing with modulated chemical microenvironments Biocompatibility, tunable mechanical properties for cell culture applications

Key Findings:

Synthetic Flexibility: The target compound shares synthetic parallels with (Z)-5-hetarylmethylidene derivatives (), where condensation reactions between aldehydes and heterocyclic precursors are common. In contrast, pyrazolo[1,5-a]pyrimidines () utilize cyclocondensation of dicarbonyl compounds, emphasizing divergent pathways for fused heterocycles .

Electronic and Steric Effects: The pyridine-thiophene combination in the target compound may enhance charge-transfer interactions compared to purely carbocyclic analogs. This is distinct from triazolopyridines (), where electron-rich triazole rings dominate electronic behavior .

Physicochemical Properties: The 3,10-dioxa-12-azatricyclo framework likely reduces aqueous solubility compared to PEGDA hydrogels () but improves thermal stability relative to thioxothiazolidinones () . Thiophene’s lipophilicity may enhance membrane permeability compared to benzofuran-containing pyrazolo[1,5-a]pyrimidines () .

Computational Insights :

  • Density-functional methods () could predict the correlation energy of the tricyclic system, while polarizable continuum models () may assess solvation effects in varied solvents .

Notes on Limitations and Contradictions

  • Synthesis: While and describe heterocyclic condensations, none explicitly detail the target compound’s synthesis. Assumed methods require experimental validation.
  • Biological Activity: No direct data exist for the compound’s bioactivity.
  • Stereochemical Stability : The Z-configuration’s stability under physiological conditions (e.g., pH, temperature) remains unverified, unlike the well-characterized 1E,3E systems in .

Biological Activity

The compound (4Z)-4-[(pyridin-3-yl)methylidene]-12-[(thiophen-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one is a complex organic molecule notable for its unique structural features that incorporate both pyridine and thiophene moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H16N2O3SC_{21}H_{16}N_{2}O_{3}S, indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen. The structure consists of a tricyclic framework that allows for various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of pyridine and thiophene intermediates followed by their coupling under controlled conditions. Common reagents include various catalysts and solvents to ensure high yield and selectivity.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally related to this one have shown marked activity against Gram-positive bacteria and some Gram-negative bacteria like Escherichia coli. In vitro tests have demonstrated that certain derivatives possess low minimum inhibitory concentrations (MICs), suggesting strong antibacterial efficacy .

Anticancer Properties

The anticancer potential of the compound has been explored through various assays against different cancer cell lines. Notably, some derivatives have exhibited potent anti-proliferative activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values lower than 25 μM . The mechanism of action appears to involve interaction with specific molecular targets such as cyclin-dependent kinases (CDK2), which play a crucial role in cell cycle regulation.

The biological effects of this compound are likely mediated through its ability to bind to specific enzymes or receptors involved in cellular processes:

  • Enzyme Inhibition : The compound may inhibit key enzymes that regulate cell proliferation or bacterial growth.
  • Receptor Interaction : It may interact with receptors that modulate signaling pathways critical for cancer progression or microbial resistance.

Study 1: Antimicrobial Evaluation

A series of thiophene-linked derivatives were synthesized and evaluated for antimicrobial activity against a panel of pathogenic strains. The results indicated that certain compounds showed significant activity against both Gram-positive and Gram-negative bacteria while remaining inactive against fungal strains .

CompoundMIC (µg/mL)Activity Against
5a16Gram-positive
5b32Gram-negative
5e8Gram-positive

Study 2: Anti-Proliferative Activity

In another study focusing on anticancer properties, derivatives were tested against HepG2 and MCF-7 cell lines. Compounds demonstrated varying degrees of potency:

CompoundIC50 (µM)Cell Line
6d<25HepG2
6e<25MCF-7

Q & A

Q. How can regioisomerism in the Z-configuration be conclusively proven?

  • Methodology : Use NOESY NMR to detect spatial proximity between the pyridinylmethylidene and thiophenylmethyl groups. Confirm via X-ray crystallography by analyzing dihedral angles (e.g., C4–C5–N12–C13). Compare experimental UV-Vis spectra with TD-DFT predictions for Z/E isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[(pyridin-3-yl)methylidene]-12-[(thiophen-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
Reactant of Route 2
Reactant of Route 2
(4Z)-4-[(pyridin-3-yl)methylidene]-12-[(thiophen-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one

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